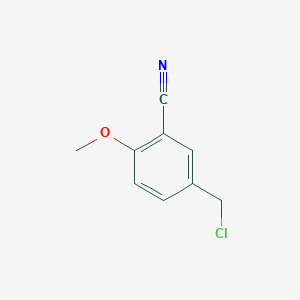
3-(2-Hydroxyethyl)piperazin-2-one
Übersicht
Beschreibung
3-(2-Hydroxyethyl)piperazin-2-one is a compound with the empirical formula C6H12N2O2 and a molecular weight of 144.17 . It is a derivative of piperazine-2-one, which is a carboximidic acid .
Synthesis Analysis
The synthesis of piperazine derivatives, including 3-(2-Hydroxyethyl)piperazin-2-one, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
Piperazine derivatives, including 3-(2-Hydroxyethyl)piperazin-2-one, can undergo various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Wissenschaftliche Forschungsanwendungen
Heterocyclic Building Blocks
3-(2-Hydroxyethyl)piperazin-2-one: serves as a versatile heterocyclic building block . Its structure allows for further functionalization, making it a valuable starting material in the synthesis of more complex molecules. This compound can undergo reactions such as alkylation, acylation, and sulfonation, providing a pathway to a diverse range of heterocyclic compounds.
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, 3-(2-Hydroxyethyl)piperazin-2-one is used to create piperazine derivatives that are prevalent in pharmacological agents . These derivatives exhibit a wide range of therapeutic properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects. The piperazine moiety is a key component in several blockbuster drugs, enhancing pharmacokinetics and pharmacodynamics.
Catalysts in Polyurethane Production
This compound is utilized as an intermediate in the manufacture of catalysts for polyurethane production . The presence of the piperazine ring and hydroxyethyl group can influence the reactivity and selectivity of the catalysts, improving the efficiency of polyurethane foam formation.
Corrosion Inhibitors
3-(2-Hydroxyethyl)piperazin-2-one: is also applied in the synthesis of corrosion inhibitors . These inhibitors protect metals and alloys from corrosive processes by forming a protective layer that prevents the interaction of the metal surface with corrosive agents.
Surfactants and Emulsifiers
Due to its amphiphilic nature, this compound can be used to synthesize surfactants and emulsifiers . These substances are essential in reducing surface tension between liquids or between a liquid and a solid, which is crucial in industries like cosmetics, pharmaceuticals, and food production.
Synthetic Fibers
The chemical structure of 3-(2-Hydroxyethyl)piperazin-2-one makes it suitable for creating synthetic fibers . These fibers can have enhanced properties such as increased tensile strength, elasticity, and resistance to chemicals and heat.
Photoredox Catalysis
Recent advances in synthetic chemistry have highlighted the potential of 3-(2-Hydroxyethyl)piperazin-2-one in photoredox catalysis . This application involves the use of light to activate the piperazine ring, enabling C–H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds.
Biomolecular Research
In biomolecular research, 3-(2-Hydroxyethyl)piperazin-2-one can be used to modify peptides and proteins . The compound can react with amino groups, introducing the piperazine scaffold into biomolecules, which can alter their properties and functions for study.
Safety and Hazards
Zukünftige Richtungen
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Therefore, the development of new synthesis methods and the exploration of new applications for piperazine derivatives, including 3-(2-Hydroxyethyl)piperazin-2-one, are promising directions for future research .
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-4-1-5-6(10)8-3-2-7-5/h5,7,9H,1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSUTPWFOVDISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629739 | |
| Record name | 3-(2-Hydroxyethyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-62-4 | |
| Record name | 3-(2-Hydroxyethyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)









